2-(4-aminophenyl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-aminophenyl)acetic acid involves the reduction of 4-nitrophenylacetic acid. The process typically includes the following steps :
Reactants: 4-nitrophenylacetic acid, water, acetic acid, and iron powder.
Reaction Conditions: The mixture is stirred and heated to 90-95°C, followed by the gradual addition of iron powder. The reaction is then refluxed for 2 hours.
Neutralization: The reaction mixture is cooled to 40-50°C and neutralized with sodium carbonate to a pH of 9.
Filtration and Precipitation: The filtrate is neutralized with acetic acid to a pH of 4, resulting in the precipitation of this compound with a yield of 95%.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)acetic acid undergoes various chemical reactions, including:
Condensation: It can react with phthalic anhydride to form (dioxoisoindolin-2-yl)phenylacetic acid.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Condensation: Phthalic anhydride, typically under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation.
Major Products
Condensation Product: (dioxoisoindolin-2-yl)phenylacetic acid.
Oxidation Products: Various oxidized derivatives depending on the conditions.
Reduction Products: Reduced forms of the amino group.
Scientific Research Applications
2-(4-aminophenyl)acetic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1, making it useful in studying peptide transport mechanisms.
Industry: Employed in the synthesis of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)acetic acid involves its interaction with the epithelial peptide transporter PepT1 . By inhibiting this transporter, it affects the uptake of peptides in epithelial cells. This interaction is crucial for studying peptide transport and developing inhibitors for therapeutic purposes.
Comparison with Similar Compounds
2-(4-aminophenyl)acetic acid can be compared with other similar compounds, such as :
- 4-aminobenzoic acid
- 4-(aminomethyl)benzoic acid
- 3-(4-aminophenyl)propionic acid
- 4-(4-aminophenyl)butyric acid
Uniqueness
What sets this compound apart is its specific interaction with the epithelial peptide transporter PepT1, which is not commonly observed in other similar compounds. This unique property makes it valuable for research in peptide transport and related fields.
Properties
CAS No. |
1173022-36-0 |
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Molecular Formula |
C8H9NO2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(4-aminophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)/i8+1 |
InChI Key |
CSEWAUGPAQPMDC-VJJZLTLGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[13C](=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N |
Origin of Product |
United States |
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